methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}benzoate
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Overview
Description
Methyl 4-(N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester, a sulfonamide group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}benzoate typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydrogenation of dihydropyran using Raney nickel as a catalyst.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with sulfonyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfamoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of sulfonamide-containing compounds on biological systems.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydropyran ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran Derivatives: Compounds like tetrahydropyran-4-yl methanol share the tetrahydropyran ring structure.
Sulfonamide Derivatives: Compounds such as sulfanilamide contain the sulfonamide group and are used in medicinal chemistry.
Uniqueness
Methyl 4-(N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)sulfamoyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the tetrahydropyran ring and the sulfonamide group makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-27-20(23)16-7-9-19(10-8-16)29(25,26)22-15-21(24,17-5-3-2-4-6-17)18-11-13-28-14-12-18/h2-10,18,22,24H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKNHMBLNORDBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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